molecular formula C8H11N3O2 B2533789 (2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 338753-65-4

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No. B2533789
CAS RN: 338753-65-4
M. Wt: 181.195
InChI Key: ZBBXVJAXQIFLMJ-FNORWQNLSA-N
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Description

(2E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide, or (2E)-NAC-DMA, is a novel synthetic compound with potential applications in the field of biochemistry and physiology. It is a derivative of the cyanoacrylate family, which is known for its adhesive properties, and has recently been studied for its potential use in a variety of biochemical and physiological applications.

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful as reactants due to the strategic positioning of the carbonyl and cyano groups. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides, leading to the formation of diverse organic heterocycles. Additionally, these compounds have potential as chemotherapeutic agents .

Building Heterocyclic Moieties

The chemical reactivity of cyanoacetamide derivatives has been harnessed to construct various heterocyclic structures. By reacting with common bidentate reagents, these compounds yield a wide range of heterocycles. Researchers have reported successful cyclization reactions, resulting in novel heterocyclic moieties with potential biological activities .

Thiophene Derivatives via Microwave Irradiation

Microwave-assisted reactions have been explored for the synthesis of thiophene derivatives. When cyanoacetamides are exposed to cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions, thiophenes are obtained in high yields .

Pyrrole Derivatives via Cyclocondensation

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Triethylamine serves as the basic catalyst in this reaction .

Biological Activity Exploration

Researchers have investigated the biological activities of various cyanoacetamide derivatives. While the exact mechanisms vary, these compounds have shown promise in areas such as antimicrobial, antitumor, and anti-inflammatory activities. Their potential as chemotherapeutic agents continues to be a subject of interest .

Proteomics Research

N-Acetyl-2-cyano-3-(dimethylamino)acrylamide is used in proteomics research. Its molecular formula is C8H11N3O2, and it weighs 181.2 g/mol .

properties

IUPAC Name

(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXVJAXQIFLMJ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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